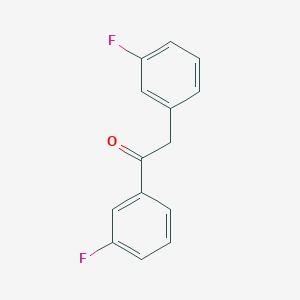

1,2-Bis(3-fluorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXIYCGOSUZQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296127 | |

| Record name | Ethanone, 1,2-bis(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40281-51-4 | |

| Record name | Ethanone, 1,2-bis(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40281-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1,2-bis(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 40281-51-4

Introduction

1,2-Bis(3-fluorophenyl)ethanone is a fluorinated aromatic ketone that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring two meta-fluorophenyl rings attached to an ethanone backbone, makes it a versatile precursor for the synthesis of more complex molecules. The strategic incorporation of fluorine atoms is a key feature in modern drug design, often employed to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 40281-51-4 |

| Molecular Formula | C₁₄H₁₀F₂O |

| Molecular Weight | 232.22 g/mol [1] |

| IUPAC Name | This compound |

| Appearance | Not explicitly found in search results |

| Melting Point | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Solubility | Not explicitly found in search results |

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of this compound. While specific spectra for this exact compound were not found in the provided search results, typical spectral characteristics for similar aromatic ketones can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two fluorophenyl rings. The methylene protons adjacent to the carbonyl group would likely appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (typically in the range of 190-200 ppm), the methylene carbon, and multiple aromatic carbons. The carbon atoms attached to fluorine would show characteristic coupling (C-F coupling).

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching would also be present.

Synthesis

The synthesis of this compound presents a key challenge in the formation of the carbon-carbon bond between the two fluorophenyl rings.[1] Established methods in organic synthesis, such as the Suzuki-Miyaura coupling, are applicable.[1]

Experimental Protocol: Suzuki-Miyaura Coupling (General Approach)

While a specific protocol for this compound was not detailed in the search results, a general procedure for a Suzuki-Miyaura coupling to form a diaryl ketone is outlined below. This should be considered a representative method that would require optimization for this specific synthesis.

Materials:

-

3-Fluorophenylboronic acid

-

3-Fluorobenzoyl chloride (or another suitable electrophile)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-fluorophenylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent and stir the mixture.

-

Add 3-fluorobenzoyl chloride dropwise to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications and Biological Activity

This compound is a valuable intermediate in the development of novel compounds with potential therapeutic applications and in materials science.

Medicinal Chemistry

-

Precursor for Complex Molecules: It is utilized in the synthesis of compound libraries, such as 1,2,3-triazole derivatives, for screening against various disease targets.[1]

-

Dopamine Uptake Inhibitors: As a fluorinated analog of benzil, its structure is of interest in neuroscience research, as similar structures are found in potent and selective dopamine uptake inhibitors.[1]

-

General Drug Design: The presence of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in drug candidates.[1]

Materials Science

-

Photo-crosslinkers: Bis(fluorophenyl) derivatives are of significant interest in the development of photo-crosslinkers used to stabilize the morphology of polymer semiconductors in electronic devices.[1]

Biological Activity of Fluorinated Diaryl Ketones

While specific biological activity for this compound is not extensively documented in the provided results, the broader class of fluorinated ketones has been investigated for various biological activities. For instance, peptidyl fluoromethyl ketones are known to act as inhibitors of serine and cysteine proteases, enzymes implicated in various diseases including cancer and viral infections. The electrophilicity of the carbonyl group, enhanced by the adjacent fluorine atoms, is crucial for their inhibitory mechanism.

Logical Relationships and Workflows

The following diagrams illustrate the central role of this compound as a synthetic intermediate and the general workflow for its synthesis and subsequent application.

References

1,2-Bis(3-fluorophenyl)ethanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a generalized experimental workflow for the synthesis and characterization of 1,2-Bis(3-fluorophenyl)ethanone. This fluorinated aromatic ketone is a valuable building block in medicinal chemistry and materials science, primarily utilized as a precursor for the synthesis of more complex molecules.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀F₂O | [1] |

| Molecular Weight | 232.22 g/mol | [1] |

| CAS Number | 40281-51-4 | [1] |

Generalized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound, based on common organic chemistry methodologies.

Caption: Generalized workflow for the synthesis and analysis of this compound.

Experimental Protocols

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

-

3-Fluorobenzoyl chloride

-

3-Fluoroanisole (as an example of a substituted fluorobenzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 3-fluoroanisole (1.0 equivalent) in anhydrous DCM is added to the flask. Subsequently, a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and 1M HCl to quench the reaction. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the chemical structure and the positions of the fluorine atoms.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

In-Depth Technical Guide to 1,2-Bis(3-fluorophenyl)ethanone: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Bis(3-fluorophenyl)ethanone, a fluorinated deoxybenzoin derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1] The introduction of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable precursor for the development of novel therapeutics.[1]

Physicochemical Properties

This compound is a diarylketone with the following key properties:

| Property | Value | Reference |

| CAS Number | 40281-51-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₀F₂O | [1][2] |

| Molecular Weight | 232.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | IUXIYCGOSUZQPA-UHFFFAOYSA-N | [1] |

Synthesis

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A logical approach to synthesize this compound would be the Friedel-Crafts acylation of fluorobenzene with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

General Experimental Protocol (Adapted from similar syntheses)

This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

Materials:

-

3-Fluorophenylacetyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Solvent for recrystallization (e.g., ethanol or a hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: The flask is cooled to 0°C in an ice bath.

-

Addition of Reactants: A solution of 3-fluorophenylacetyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Subsequently, fluorobenzene is added dropwise, maintaining the temperature between 0 and 5°C.

-

Reaction: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure this compound.

Characterization

While specific experimental data for this compound is not available in the cited literature, the following table outlines the expected analytical techniques and general data that would be obtained for its characterization. For comparison, data for the related compound (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one is provided where available from a supporting information document, though it is important to note this is a different chemical entity.[4]

| Technique | Expected Data for this compound |

| Melting Point (°C) | To be determined experimentally. |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons (multiplets, δ 6.8-8.0 ppm), Methylene protons (singlet, δ ~4.2 ppm). |

| ¹³C NMR (CDCl₃, 101 MHz) | Carbonyl carbon (δ ~195-200 ppm), Aromatic carbons (δ ~110-165 ppm, with C-F couplings), Methylene carbon (δ ~45-50 ppm). |

| FT-IR (KBr, cm⁻¹) | C=O stretch (~1680-1700 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹), Aromatic C-H and C=C stretches. |

| Mass Spectrometry (ESI) | [M+H]⁺ peak at m/z 233.07. |

Potential Biological Activity and Signaling Pathways

Deoxybenzoin derivatives have been reported to exhibit a range of biological activities, including potential as vasorelaxants.[5] While the specific mechanism of this compound is uncharacterized, a plausible pathway for vasorelaxation induced by polyphenolic compounds involves the stimulation of endothelial nitric oxide synthase (eNOS).

Hypothetical Vasorelaxant Signaling Pathway

The following diagram illustrates a potential signaling cascade initiated by a deoxybenzoin derivative leading to vasorelaxation.

References

- 1. This compound | 40281-51-4 | Benchchem [benchchem.com]

- 2. 001chemical.com [001chemical.com]

- 3. 40281-51-4|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. Vasorelaxant effects of biochemical constituents of various medicinal plants and their benefits in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data for 1,2-Bis(3-fluorophenyl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(3-fluorophenyl)ethanone, with the CAS number 40281-51-4, is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science.[1] The presence of two meta-fluorophenyl rings makes it a valuable synthon for creating more complex molecules.[1] Fluorine substitution is a common strategy in drug design to enhance properties such as metabolic stability and binding affinity.[1] This document aims to provide a comprehensive guide to the spectral data of this compound, which is crucial for its identification, characterization, and application in research and development.

Despite a thorough search of available scientific literature and chemical databases, a complete set of experimental spectral data (NMR, IR, and MS) for this compound is not publicly available at this time. While some commercial suppliers of this compound indicate the availability of such data upon request, it is not published in accessible databases.[2][3][4]

Therefore, this guide will provide predicted spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy. It will also detail the standard experimental protocols used to acquire such data.

Predicted Spectral Data

The following tables summarize the expected spectral characteristics of this compound. These predictions are based on the known effects of the functional groups and the substitution pattern of the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.20 - 7.60 | Multiplet | 8H | Aromatic Protons |

| ~4.30 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~115 - 140 | Aromatic Carbons |

| ~45 | -CH₂- |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -110 | Aromatic C-F |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700 | C=O (Ketone) |

| ~1600, ~1480 | C=C (Aromatic) |

| ~1250 | C-F |

| ~3050 | C-H (Aromatic) |

| ~2900 | C-H (Aliphatic) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 232.07 | [M]⁺ (Molecular Ion) |

| 123.04 | [C₇H₄FO]⁺ |

| 109.04 | [C₆H₄F]⁺ |

| 95.03 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

¹⁹F NMR: Acquire the fluorine spectrum. A specific probe or a multinuclear probe tuned to the ¹⁹F frequency is used. Chemical shifts are typically referenced to an external standard like CFCl₃.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact.

-

KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first. Then, the spectrum of the sample is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.

-

Data Processing: The interferometer data is converted to an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a pure solid, direct infusion or GC-MS would be suitable.

-

Ionization: An appropriate ionization technique is chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion peak with less fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The output is a mass spectrum, which is a plot of ion abundance versus m/z.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.

Caption: A flowchart illustrating the typical workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

Conclusion

References

An In-depth Technical Guide to 1,2-Bis(3-fluorophenyl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(3-fluorophenyl)ethanone is a fluorinated diarylketone that serves as a crucial building block in medicinal chemistry and materials science. Its strategic placement of fluorine atoms on the phenyl rings significantly influences its electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable synthon for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a thorough characterization of its physicochemical properties, and an exploration of its applications in drug discovery and beyond.

Discovery and History

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature. However, its emergence is intrinsically linked to the broader development of synthetic methodologies for diaryl ketones and the increasing interest in fluorinated organic molecules in the mid-20th century. The value of incorporating fluorine into drug candidates to enhance properties such as metabolic stability and lipophilicity became a widely adopted strategy in medicinal chemistry.

The synthesis of diaryl ketones has been classically achieved through methods like the Friedel-Crafts acylation, a reaction first reported in 1877. This and other modern synthetic techniques, such as cross-coupling reactions, have been applied to create a vast library of diaryl ketones, including fluorinated analogs like this compound. While a specific pioneering publication for this exact molecule is elusive, its utility is well-established in contemporary chemical research as a versatile precursor for more complex molecular architectures. Researchers utilize this compound in the synthesis of novel compounds, such as 1,2,3-triazole derivatives, for screening against various disease targets[1].

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is critical for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀F₂O | PubChem |

| Molecular Weight | 232.23 g/mol | PubChem |

| CAS Number | 40281-51-4 | Benchchem |

| IUPAC Name | This compound | PubChem |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry reactions. A common and logical approach would be a variation of the Friedel-Crafts acylation or a cross-coupling reaction. Below is a plausible, detailed experimental protocol for its synthesis based on general methods for preparing diaryl ketones.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the acylation of fluorobenzene with 3-fluorophenylacetyl chloride.

Materials:

-

3-Fluorophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

Step 1: Synthesis of 3-Fluorophenylacetyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-fluorophenylacetic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2 hours, monitoring the evolution of gas (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-fluorophenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate dropping funnel, add a solution of 3-fluorophenylacetyl chloride (1.0 eq) and fluorobenzene (1.1 eq) in anhydrous dichloromethane.

-

Add the solution from the dropping funnel to the stirred AlCl₃ suspension at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. The proton NMR of the closely related (S)-2-hydroxy-1,2-bis(3-fluorophenyl)ethanone shows characteristic signals in the aromatic region[2].

-

Infrared (IR) Spectroscopy: An IR spectrum should show a strong absorption band characteristic of the ketone carbonyl group (typically around 1680-1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a variety of more complex molecules with potential biological activity. The presence of two fluorophenyl rings makes it a precursor for compounds that may exhibit enhanced metabolic stability and binding affinity to protein targets[1].

Precursor for Biologically Active Molecules

This diarylketone scaffold can be chemically modified in several ways:

-

Reduction of the ketone: The carbonyl group can be reduced to a secondary alcohol, which can then be used in further synthetic transformations.

-

Formation of heterocycles: The ethanone backbone can be utilized to construct various heterocyclic rings, which are common motifs in many pharmaceuticals. For instance, it can be a precursor for 1,2,3-triazole derivatives[1].

-

Modification of the aromatic rings: The fluorine atoms can be substituted via nucleophilic aromatic substitution, or the rings can undergo electrophilic aromatic substitution to introduce additional functional groups.

Potential Biological Targets

While specific biological targets for this compound itself are not well-defined in the literature, its structural similarity to other bioactive molecules suggests potential areas of investigation. For example, related bis(fluorophenyl) derivatives have been explored as dopamine uptake inhibitors, indicating a potential role in neuroscience research[1].

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and a potential drug discovery application of this compound.

Caption: Synthetic workflow for this compound.

Caption: Drug discovery workflow utilizing the core scaffold.

Conclusion

This compound is a synthetically accessible and valuable compound for researchers in organic synthesis, medicinal chemistry, and materials science. Its fluorinated diarylketone structure provides a versatile platform for the development of new molecules with tailored properties. While its own biological activity is not extensively studied, its role as a key intermediate is well-recognized. The synthetic protocols and workflows provided in this guide offer a framework for its preparation and application in a research setting, paving the way for future discoveries based on this important chemical entity.

References

An In-depth Technical Guide to 1,2-Bis(3-fluorophenyl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(3-fluorophenyl)ethanone is a fluorinated aromatic ketone that serves as a crucial building block (synthon) in medicinal chemistry and organic synthesis.[1] Its structure, which incorporates two meta-fluorophenyl rings attached to an ethanone backbone, makes it a versatile precursor for the development of more complex molecules. The strategic inclusion of fluorine atoms is a common and effective tactic in drug design, known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1]

This guide provides a comprehensive overview of this compound, including its chemical properties, established synthetic routes with detailed experimental protocols, and its significant applications in drug discovery and materials science.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 40281-51-4 | [1] |

| Molecular Formula | C₁₄H₁₀F₂O | [1] |

| Molecular Weight | 232.22 g/mol | [1] |

| InChI Key | IUXIYCGOSUZQPA-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the formation of a carbon-carbon bond between the two fluorophenyl rings and the creation of the ethanone structure.[1] While several methods can be employed, Suzuki-Miyaura coupling represents a prominent and effective approach.[1]

Suzuki-Miyaura Coupling: A Representative Protocol

This reaction facilitates the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is a robust method for creating C-C bonds.

Reaction Scheme: (3-Fluorophenyl)boronic acid + 1-(3-Fluorophenyl)-2-haloethanone → this compound

Experimental Protocol:

-

Reagent Preparation: In a nitrogen-flushed round-bottom flask, dissolve the (3-fluorophenyl)boronic acid (1.2 equivalents) and the 1-(3-fluorophenyl)-2-haloethanone (1.0 equivalent) in a suitable solvent mixture, such as toluene or a dioxane/water mixture.

-

Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equivalents), to the solution.

-

Base Addition: Introduce an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under a nitrogen atmosphere. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude product using column chromatography on silica gel to yield pure this compound.

Caption: Suzuki-Miyaura Coupling Workflow for Synthesis.

Applications in Research and Development

Building Block for Drug Discovery

This compound is a valuable synthon for generating libraries of novel compounds for high-throughput screening against various disease targets.[1] The diarylketone scaffold and reactive fluorine atoms permit a wide array of chemical transformations. The ketone functional group can be modified through:

-

Reduction: To form a secondary alcohol.

-

Reductive Amination: To create an amine.

-

Organometallic Addition: To generate tertiary alcohols.

These transformations allow for the modular assembly of complex molecular architectures, which is a cornerstone of modern medicinal chemistry. For example, it is used as a precursor for synthesizing 1,2,3-triazole derivatives for screening against various therapeutic targets.[1]

Neuroscience Research

As a fluorinated analog of benzil, its structural motifs are found in potent and selective dopamine uptake inhibitors. This makes the compound and its derivatives subjects of significant interest for research in neuroscience and the development of novel therapeutics for neurological disorders.[1]

Materials Science

Beyond pharmaceuticals, bis(fluorophenyl) derivatives are gaining attention in materials science. They are investigated as photo-crosslinkers, which are used to stabilize the morphology of polymer semiconductors in advanced electronic devices.[1]

Caption: Application Pathways of the Core Compound.

References

In-Depth Technical Guide to 1,2-Bis(3-fluorophenyl)ethanone: Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,2-Bis(3-fluorophenyl)ethanone (CAS No. 40281-51-4), a fluorinated aromatic ketone utilized as a key building block in organic synthesis, medicinal chemistry, and materials science.[1] Given the absence of a dedicated public material safety data sheet (MSDS) for this specific compound, this guide amalgamates data from structurally related molecules, including monofluorinated acetophenones and other diaryl ketones, to provide a thorough overview of potential hazards and safe handling procedures.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the properties of analogous compounds suggest it is a solid at room temperature with low water solubility.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀F₂O | Inferred |

| Molecular Weight | 232.23 g/mol | Inferred |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents | Inferred from related compounds |

Hazard Identification and Classification

Based on the hazard profiles of similar aromatic ketones and fluorinated compounds, this compound should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data Summary

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound has been identified in the public domain. The following table summarizes available data for related compounds to provide an estimated toxicity profile.

| Compound | CAS No. | LD50/LC50 | Species | Route | Source |

| 1-(4-Fluorophenyl)ethanone | 403-42-9 | No data available | - | - | [2] |

| 1-(2-Fluorophenyl)ethanone | 445-27-2 | No data available | - | - | [3] |

| 2-Bromo-1-(2-fluorophenyl)ethanone | 655-15-2 | No data available | - | - | [4] |

The lack of specific data necessitates a cautious approach, treating the compound as potentially harmful through all routes of exposure.

Experimental Protocols: Handling and Storage

Adherence to strict laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required to minimize exposure.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or damage from splashes or airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation. | To prevent inhalation and respiratory tract irritation. |

Safe Handling Procedures

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

-

Avoid contact with skin and eyes.[3]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

Storage

-

Store away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][5][6] |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.1). Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.[3]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. This material may be classified as hazardous waste.

Logical Relationships and Workflows

The following diagrams illustrate the general safety and handling workflow and a conceptual synthetic pathway for diaryl ketones.

Role in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules. The presence of two fluorophenyl rings makes it a versatile precursor for developing novel compounds.[1] Researchers utilize this compound in the synthesis of libraries of new chemical entities for screening against various disease targets. The fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and binding affinity of the final products.[1]

While no specific signaling pathways involving this compound have been identified, its derivatives are of interest in pharmacological research. For instance, similar diarylketone structures are found in potent and selective dopamine uptake inhibitors, suggesting potential applications in neuroscience.[1] The development of derivatives could lead to the identification of novel kinase inhibitors or other biologically active molecules.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. Users should conduct their own risk assessments before handling this chemical.

References

- 1. This compound | 40281-51-4 | Benchchem [benchchem.com]

- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 3. 1-(2-Fluorophenyl)ethanone(445-27-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 6. 1-(3-Fluorophenyl)ethanone(455-36-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Solubility of 1,2-Bis(3-fluorophenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(3-fluorophenyl)ethanone, a fluorinated aromatic ketone utilized as a key building block in organic synthesis and medicinal chemistry. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes like recrystallization, and for its potential development in pharmaceutical and materials science contexts.[1]

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be made based on the principle of "like dissolves like."[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.

This compound is a moderately polar molecule. The presence of the carbonyl group (C=O) and two fluorine atoms introduces polarity. However, the molecule also possesses two large nonpolar aromatic rings, which diminishes its overall polarity and limits its solubility in highly polar solvents like water, while favoring solubility in various organic solvents.[3] Aldehydes and ketones are generally soluble in most common organic solvents.[3][4][5]

The expected qualitative solubility in a range of common organic solvents is summarized in the table below.

| Solvent Name | Class | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low to Insoluble | The significant polarity difference between the non-polar solvent and the moderately polar solute limits solubility. |

| Toluene | Non-polar (Aromatic) | Soluble | The aromatic nature of toluene allows for favorable interactions with the phenyl rings of the solute. |

| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | DCM is a versatile solvent with a polarity that is well-suited to dissolve a wide range of organic compounds, including moderately polar ketones. |

| Chloroform | Polar Aprotic | Highly Soluble | Similar to DCM, chloroform is an effective solvent for moderately polar organic molecules. |

| Ethyl Acetate | Polar Aprotic | Soluble | The polarity of ethyl acetate is suitable for dissolving aromatic ketones. |

| Acetone | Polar Aprotic | Soluble | As a ketone itself, acetone is a good solvent for other ketones due to similar intermolecular forces.[5] |

| Ethanol | Polar Protic | Moderately Soluble | The polarity of ethanol allows for some solubility, but the hydrogen bonding capability of ethanol may not interact as favorably with the ketone as aprotic solvents. |

| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, but its higher polarity might slightly reduce the solubility compared to less polar alcohols. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Water | Polar Protic | Insoluble | The large nonpolar hydrocarbon portion of the molecule outweighs the polar functional groups, leading to very poor solubility in water.[2][3] |

Experimental Protocols for Solubility Determination

The following protocols describe common methods for qualitatively and semi-quantitatively determining the solubility of a solid organic compound like this compound in an organic solvent.

Protocol 1: Qualitative Solubility Test

This method is used for a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 20-30 mg of this compound into a small, clean, and dry test tube.

-

Add the selected solvent dropwise, starting with approximately 0.5 mL.

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

-

Observe the mixture against a contrasting background.

-

Assessment:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

If the compound is insoluble or partially soluble, the temperature can be gradually increased to observe if solubility improves with heat.

-

Repeat the procedure for each solvent to be tested.

Protocol 2: Semi-Quantitative "Shake-Flask" Method

This method provides a more standardized, albeit still approximate, measure of solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or small flasks with secure caps

-

Graduated cylinder or pipette

-

Shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 50 mg) and place it into a vial.

-

Using a graduated cylinder or pipette, add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Securely cap the vial and place it on a shaker or use a magnetic stir bar to agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After the mixing period, allow the mixture to stand and let any undissolved solid settle.

-

Carefully observe the vial. If all the solid has dissolved, the solubility is greater than the initial concentration (in this example, >50 mg/mL).

-

If undissolved solid remains, the solution is saturated. Carefully extract a known volume of the clear supernatant (the liquid portion).

-

Evaporate the solvent from the extracted supernatant and weigh the remaining solid residue.

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL).

Visualized Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: Workflow for qualitative solubility testing of an organic compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

Photophysical Properties of 1,2-Bis(3-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,2-Bis(3-fluorophenyl)ethanone is a fluorinated aromatic ketone with potential applications as a building block (synthon) in organic synthesis and medicinal chemistry.[1] The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[1] Furthermore, derivatives of bis(fluorophenyl) compounds are of significant interest in materials science. Given the importance of photophysical properties in various applications, including photo-crosslinkers and fluorescent probes, a thorough understanding of the light-absorbing and emitting characteristics of this compound is crucial.

This guide outlines the expected photophysical properties of this compound and provides detailed, generalized experimental protocols for their measurement.

Expected Photophysical Properties

While specific quantitative data for this compound is not available, the following sections discuss the anticipated properties based on the behavior of similar aromatic ketones and fluorinated molecules.

Synthesis

The synthesis of this compound involves the formation of a carbon-carbon bond between the two fluorophenyl rings and the creation of the ethanone structure.[1] Various established organic synthesis methods can be employed for this purpose.[1]

Absorption and Emission Spectra

Aromatic ketones typically exhibit absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum, arising from π-π* and n-π* electronic transitions. The presence of the carbonyl group and the phenyl rings will be the primary chromophores. The fluorine substitution is expected to cause a slight shift in the absorption and emission maxima compared to the non-fluorinated analogue, benzil. The absorption and emission spectra are likely to be broad and relatively featureless, which is characteristic of many organic molecules in solution at room temperature.

Quantum Yield and Excited State Lifetime

The fluorescence quantum yield (Φf) and the phosphorescence quantum yield (Φp) are measures of the efficiency of these radiative decay processes. For many aromatic ketones, intersystem crossing from the singlet excited state to the triplet excited state is an efficient process, which can lead to significant phosphorescence at low temperatures or in rigid matrices. The fluorescence quantum yield is therefore often low. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent molecules, lifetimes are typically on the order of nanoseconds.[2][3][4]

Data Presentation

As no specific experimental data for this compound is publicly available, quantitative data tables cannot be provided at this time. Researchers are encouraged to perform the experiments outlined in Section 4 to populate the following suggested data tables.

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ, ns) |

| e.g., Dichloromethane | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetonitrile | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Toluene | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are generalized protocols for the measurement of key photophysical properties. These should be adapted and optimized for the specific instrumentation and sample characteristics.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., dichloromethane). Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 50 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the pure solvent.

-

Measure the absorbance of each diluted solution across a relevant wavelength range (e.g., 200-500 nm).

-

Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λabs).

-

Plot absorbance at λabs versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (ε).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Methodology:

-

Sample Preparation: Use a dilute solution of the compound (typically with an absorbance of < 0.1 at the excitation wavelength) in a spectroscopic grade solvent.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its absorption maximum (λabs) and scan the emission wavelengths over a range red-shifted from the excitation wavelength.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation wavelengths.

-

-

Data Analysis: The emission spectrum will show the fluorescence intensity as a function of wavelength, and the excitation spectrum should resemble the absorption spectrum.

Fluorescence Quantum Yield Measurement (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).

-

Sample and Standard Preparation: Prepare solutions of both the sample and the standard in the same solvent (if possible). The absorbance of both solutions at the excitation wavelength should be kept low and identical (ideally < 0.05).

-

Measurement:

-

Measure the absorption spectra of both the sample and the standard.

-

Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

-

Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement)

Objective: To determine the excited-state lifetime (τ) of this compound.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength where the sample absorbs.

-

Detect the emitted photons and record their arrival times relative to the excitation pulse.

-

-

Data Analysis:

-

Construct a histogram of photon arrival times.

-

Fit the decay curve with one or more exponential functions to extract the lifetime(s). The instrument response function (IRF) must be measured and deconvoluted from the sample decay.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the photophysical characterization of a novel compound like this compound.

Jablonski Diagram

This diagram illustrates the primary photophysical processes that a molecule like this compound can undergo upon absorption of light.

Conclusion

While direct experimental data on the photophysical properties of this compound are currently lacking, this technical guide provides a robust framework for its investigation. Based on the properties of analogous compounds, it is expected to exhibit characteristic UV absorption and potential fluorescence and phosphorescence. The provided experimental protocols offer a clear path for researchers to characterize this and similar novel compounds. The elucidation of its photophysical properties will be instrumental in evaluating its potential for applications in drug development, materials science, and other fields where light-matter interactions are critical.

References

Theoretical Examination of 1,2-Bis(3-fluorophenyl)ethanone: A Structural and Spectroscopic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and spectroscopic characteristics of 1,2-Bis(3-fluorophenyl)ethanone (CAS No. 40281-51-4). As a fluorinated aromatic ketone, this compound serves as a valuable building block in medicinal chemistry and materials science.[1] Due to a lack of extensive experimental data in the public domain, this guide leverages established theoretical methodologies, primarily Density Functional Theory (DFT), and data from analogous structures to predict its structural parameters and spectroscopic signatures. This document is intended to serve as a foundational resource for researchers interested in the computational study and potential synthesis of this and related compounds.

Introduction

This compound is a diarylethanone derivative featuring two fluorophenyl rings. The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] Consequently, understanding the structural nuances of fluorinated synthons like this compound is crucial for the rational design of novel therapeutics and functional materials. This guide outlines the theoretical framework for studying its structure and provides predicted data to guide future experimental work.

Theoretical Structural Analysis

The three-dimensional structure of this compound can be elucidated using computational chemistry, with Density Functional Theory (DFT) being a particularly powerful tool for this purpose.[1]

Computational Methodology

A plausible and widely used method for the geometry optimization of such molecules involves DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The calculations would typically be performed in the gas phase to obtain the lowest energy conformation of the molecule.

Caption: A generalized workflow for the theoretical analysis of molecular structures using DFT.

Predicted Molecular Geometry

Based on DFT calculations of similar molecules and standard bond lengths and angles, a set of predicted geometric parameters for this compound is presented in Table 1. It is important to note that these are estimated values and await experimental verification.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.22 | |

| C-C (keto-phenyl) | 1.49 | |

| C-C (methylene-phenyl) | 1.51 | |

| C-C (aromatic) | 1.39 - 1.40 | |

| C-F | 1.35 | |

| C-H (aromatic) | 1.08 | |

| C-H (methylene) | 1.09 | |

| Bond Angles (°) | ||

| O=C-C (phenyl) | 121 | |

| O=C-C (methylene) | 120 | |

| C(phenyl)-C-C(methylene) | 119 | |

| C-C-F (aromatic) | 118 | |

| Dihedral Angles (°) | ||

| F-C-C-C (ring torsion) | ~0 | |

| O=C-C(phenyl)-C(aromatic) | ~30 | |

| C(phenyl)-C-C(methylene)-C(phenyl) | ~90 | |

| Table 1: Predicted geometric parameters for this compound based on theoretical calculations. |

Synthesis Methodologies

Friedel-Crafts Acylation

This method would involve the reaction of fluorobenzene with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Protocol:

-

To a cooled (0 °C) suspension of anhydrous AlCl₃ in an inert solvent (e.g., dichloromethane), add 3-fluorophenylacetyl chloride dropwise.

-

Stir the mixture for a short period to allow for the formation of the acylium ion.

-

Add fluorobenzene dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: A simplified workflow for the synthesis of diarylethanones via Friedel-Crafts acylation.

Grignard Reaction

An alternative route involves the reaction of a Grignard reagent derived from a fluorophenyl halide with a suitable electrophile. For instance, 3-fluorobenzylmagnesium bromide could be reacted with 3-fluorobenzaldehyde, followed by oxidation of the resulting secondary alcohol.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on established principles and data from analogous compounds.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | 7.1 - 7.5 | m | - | Aromatic protons |

| 4.3 | s | - | -CH₂- | |

| ¹³C NMR | 196 - 198 | s | - | C=O |

| 161 - 164 | d | ¹JCF ≈ 245 | C-F | |

| 114 - 135 | m | - | Aromatic carbons | |

| 45 - 50 | t | - | -CH₂- | |

| ¹⁹F NMR | -110 to -115 | m | - | Ar-F |

| Table 2: Predicted NMR data for this compound. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Weak | Aliphatic C-H stretch |

| 1690 - 1670 | Strong | C=O stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1100 | Strong | C-F stretch |

| Table 3: Predicted characteristic IR absorption bands for this compound. |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 232 | [M]⁺ (Molecular ion) |

| 123 | [C₇H₄FO]⁺ fragment |

| 109 | [C₆H₄F-CH₂]⁺ fragment |

| 95 | [C₆H₄F]⁺ fragment |

| Table 4: Predicted major fragments in the mass spectrum of this compound. |

Molecular Structure Visualization

Caption: 2D representation of the this compound molecule.

Conclusion

This technical guide has presented a theoretical framework for the study of this compound. While specific experimental data remains elusive in the current literature, the application of computational methods and the analysis of analogous compounds provide valuable insights into its structural and spectroscopic properties. The predicted data herein serves as a useful starting point for researchers aiming to synthesize, characterize, and utilize this compound in their work. Further experimental validation of these theoretical predictions is highly encouraged to build a more complete understanding of this and other fluorinated synthons.

References

Methodological & Application

Application Notes & Protocols: Synthesis of α-(3-Fluorophenyl) Chalcones from 1,2-Bis(3-fluorophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] Their core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] Fluorinated chalcones, in particular, have garnered significant attention in medicinal chemistry due to their enhanced biological activities, including potential anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The introduction of fluorine atoms can improve metabolic stability and binding affinity.[6]

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[3][7] This application note provides a detailed protocol for the synthesis of a novel series of chalcones using 1,2-bis(3-fluorophenyl)ethanone (a deoxybenzoin derivative) as the ketone starting material. The reaction of this ketone, which possesses an α-methylene group, with various aromatic aldehydes is expected to yield α-(3-fluorophenyl) substituted chalcones, a unique subclass of fluorinated chalcones with potential for novel biological activities.

General Reaction Scheme

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. The α-hydrogen on the methylene bridge of this compound is deprotonated by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the target α,β-unsaturated ketone (chalcone).

Reaction:

This compound + Substituted Aromatic Aldehyde → (E/Z)-1,2-bis(3-fluorophenyl)-3-(aryl)prop-2-en-1-one

(Note: Image is a placeholder representing the chemical reaction)

Experimental Workflow

The overall process for the synthesis and characterization of the target chalcones is outlined below. The workflow begins with the preparation of the reaction mixture, followed by the condensation reaction, isolation of the crude product, purification, and finally, characterization.

References

- 1. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CHALCONES AND THEIR HETEROCYCLIC DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 40281-51-4 | Benchchem [benchchem.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 1,2-Bis(3-fluorophenyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2-Bis(3-fluorophenyl)ethanone as a key building block in the synthesis of medicinally relevant compounds. The incorporation of two meta-fluorophenyl rings offers a strategic advantage in drug design, often enhancing metabolic stability, binding affinity, and lipophilicity of the final compounds.

Application in the Synthesis of 1,2,3-Triazole Derivatives

This compound serves as a versatile precursor for the synthesis of 1,2,3-triazole derivatives, a class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The general synthetic approach involves the conversion of the ethanone moiety to an azide or an alkyne, followed by a cycloaddition reaction.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol outlines a representative synthesis of a 1,2,3-triazole derivative starting from this compound.

Step 1: α-Bromination of this compound

-

Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture at room temperature with constant stirring.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to quench the reaction.

-

The organic layer is separated, washed with a saturated solution of sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-bromo-1,2-bis(3-fluorophenyl)ethanone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of the Azide Intermediate

-

Dissolve the crude α-bromo-1,2-bis(3-fluorophenyl)ethanone (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (1.2 eq) to the solution and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude α-azido-1,2-bis(3-fluorophenyl)ethanone.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the α-azido-1,2-bis(3-fluorophenyl)ethanone (1.0 eq) and a terminal alkyne (1.1 eq) in a mixture of t-butanol and water.

-

Add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 24-48 hours.

-

After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with an appropriate organic solvent.

-

The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield the desired 1,2,3-triazole derivative.

Application in the Synthesis of Chalcone Derivatives

Chalcones are another important class of bioactive molecules that can be synthesized from this compound. They are recognized for their anti-inflammatory, anticancer, and antimicrobial activities.[1] The synthesis typically involves a Claisen-Schmidt condensation reaction.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.

-

To a stirred solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried.

-

The crude chalcone derivative can be purified by recrystallization from a suitable solvent like ethanol.

References

Application Notes and Protocols: 1,2-Bis(3-fluorophenyl)ethanone as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction